Cas no 946386-27-2 (1-(N-Hydroxycarbamimidoyl)-cycloheptyl-carbamic acid benzyl ester)
1-(N-Hydroxycarbamimidoyl)-cycloheptyl-carbamic acid benzyl ester Chemical and Physical Properties
Names and Identifiers
-
- benzyl N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]carbamate
- [1-(N-hydroxycarbamimidoyl)-cycloheptyl]-carbamic acid benzyl ester
- benzyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate
- benzyl N-[1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl]carbamate
- 1-(N-Hydroxycarbamimidoyl)-cycloheptyl-carbamic acid benzyl ester
-
- MDL: MFCD09749683
- Inchi: 1S/C16H23N3O3/c17-14(19-21)16(10-6-1-2-7-11-16)18-15(20)22-12-13-8-4-3-5-9-13/h3-5,8-9,21H,1-2,6-7,10-12H2,(H2,17,19)(H,18,20)
- InChI Key: PNMGYTUAGQUZFC-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(NC1(/C(=N/O)/N)CCCCCC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 384
- XLogP3: 3.3
- Topological Polar Surface Area: 96.9
1-(N-Hydroxycarbamimidoyl)-cycloheptyl-carbamic acid benzyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N192770-250mg |
[1-(N-Hydroxycarbamimidoyl)-cycloheptyl]-carbamic acid benzyl ester |
946386-27-2 | 250mg |
$ 550.00 | 2022-06-03 | ||
| TRC | N192770-500mg |
[1-(N-Hydroxycarbamimidoyl)-cycloheptyl]-carbamic acid benzyl ester |
946386-27-2 | 500mg |
$ 910.00 | 2022-06-03 | ||
| abcr | AB424865-1 g |
Benzyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate |
946386-27-2 | 1 g |
€694.20 | 2023-07-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1197950-1g |
Benzyl n-{1-[(z)-n'-hydroxycarbamimidoyl]cycloheptyl}carbamate |
946386-27-2 | 98% | 1g |
¥3026.00 | 2024-04-24 | |
| abcr | AB424865-1g |
Benzyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate; . |
946386-27-2 | 1g |
€694.20 | 2025-04-14 | ||
| A2B Chem LLC | AJ28054-1g |
benzyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate |
946386-27-2 | 95+% | 1g |
$1190.00 | 2024-07-18 | |
| A2B Chem LLC | AJ28054-2g |
benzyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate |
946386-27-2 | 95+% | 2g |
$1618.00 | 2024-07-18 | |
| A2B Chem LLC | AJ28054-5g |
benzyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate |
946386-27-2 | 95+% | 5g |
$2293.00 | 2024-07-18 | |
| A2B Chem LLC | AJ28054-10g |
benzyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate |
946386-27-2 | 95+% | 10g |
$2878.00 | 2024-07-18 | |
| A2B Chem LLC | AJ28054-25g |
benzyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate |
946386-27-2 | 95+% | 25g |
$4250.00 | 2024-07-18 |
1-(N-Hydroxycarbamimidoyl)-cycloheptyl-carbamic acid benzyl ester Suppliers
1-(N-Hydroxycarbamimidoyl)-cycloheptyl-carbamic acid benzyl ester Related Literature
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 1-(N-Hydroxycarbamimidoyl)-cycloheptyl-carbamic acid benzyl ester
Recent Advances in the Study of 1-(N-Hydroxycarbamimidoyl)-cycloheptyl-carbamic acid benzyl ester (CAS: 946386-27-2)
1-(N-Hydroxycarbamimidoyl)-cycloheptyl-carbamic acid benzyl ester (CAS: 946386-27-2) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its role as a precursor or intermediate in the synthesis of novel bioactive molecules, particularly those targeting enzyme inhibition and signal transduction pathways. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential applications in drug discovery.
The compound's unique structure, featuring a cycloheptyl ring and a benzyl ester group, makes it a versatile scaffold for further chemical modifications. Recent synthetic efforts have demonstrated its utility in the development of hydroxamic acid derivatives, which are known for their ability to chelate metal ions and inhibit metalloenzymes such as histone deacetylases (HDACs). These enzymes play critical roles in epigenetic regulation and have been implicated in various diseases, including cancer and neurodegenerative disorders.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the inhibitory effects of 1-(N-Hydroxycarbamimidoyl)-cycloheptyl-carbamic acid benzyl ester derivatives on HDAC isoforms. The study reported that certain derivatives exhibited nanomolar potency against HDAC6, a key regulator of cell motility and protein degradation. These findings suggest that the compound could serve as a promising starting point for the development of isoform-selective HDAC inhibitors, which are highly sought after for their reduced off-target effects compared to pan-HDAC inhibitors.
Another area of interest is the compound's potential application in the treatment of inflammatory diseases. A recent preprint on bioRxiv detailed its role as a modulator of NF-κB signaling, a pathway central to the inflammatory response. The study utilized a combination of in vitro and in silico approaches to demonstrate that the compound and its analogs could attenuate NF-κB activation by interfering with the phosphorylation of IκBα. This mechanism could pave the way for new anti-inflammatory therapeutics with improved specificity and fewer side effects.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of 1-(N-Hydroxycarbamimidoyl)-cycloheptyl-carbamic acid benzyl ester derivatives. A 2022 review in Drug Discovery Today highlighted issues such as poor oral bioavailability and metabolic instability, which could limit their clinical translation. However, advances in prodrug strategies and formulation technologies, such as nanoparticle-based delivery systems, offer potential solutions to these challenges.
In conclusion, 1-(N-Hydroxycarbamimidoyl)-cycloheptyl-carbamic acid benzyl ester (CAS: 946386-27-2) represents a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of epigenetics and inflammation. Ongoing research efforts are focused on refining its derivatives to enhance their potency, selectivity, and drug-like properties. As the field progresses, this compound is likely to play an increasingly important role in the discovery of next-generation small-molecule drugs.
946386-27-2 (1-(N-Hydroxycarbamimidoyl)-cycloheptyl-carbamic acid benzyl ester) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)